Z-丝氨酸-苏氨酸-甲酯

描述

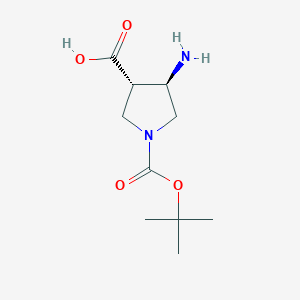

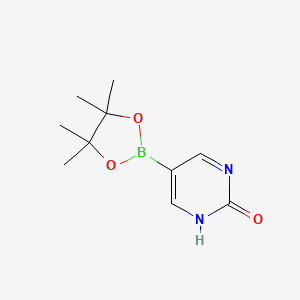

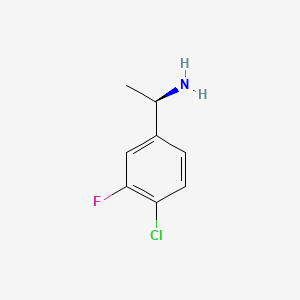

Z-Ser-thr-ome is a derivative of threonine . It has a molecular formula of C16H22N2O7 and a molecular weight of 354.36 .

Synthesis Analysis

The transgalactosylations of serine/threonine derivatives were investigated using β-galactosidase from Escherichia coli as a biocatalyst . The acceptor specificity of E. coli β-galactosidase was investigated using serine and threonine derivatives as acceptors .Molecular Structure Analysis

Z-Ser-thr-ome has a molecular formula of C16H22N2O7 . It has an average mass of 267.278 Da and a monoisotopic mass of 267.110687 Da .Physical And Chemical Properties Analysis

Z-Ser-thr-ome has a density of 1.2±0.1 g/cm3, a boiling point of 444.7±45.0 °C at 760 mmHg, and a flash point of 222.7±28.7 °C . It has 6 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .科学研究应用

Kinase Activity Assays

Z-Ser-thr-ome is utilized in kinase activity assays, such as the Z’-LYTE™ Kinase Assay Kits offered by Thermo Fisher Scientific. These assays are crucial for signal transduction and drug discovery research, allowing for high-throughput screening and quantitative measurement of inhibitor IC50 values. They are also used for screening novel tyrosine and serine/threonine kinase inhibitors and selectivity profiling .

Drug Discovery

In the realm of drug discovery, Z-Ser-thr-ome plays a role in the development of kinase inhibitors. It serves as a substrate in assays that help identify potential therapeutic compounds that can modulate kinase activity, which is a key factor in many diseases .

Selectivity Profiling

Selectivity profiling is another application where Z-Ser-thr-ome is used. It helps determine the specificity of kinase inhibitors against a range of kinases, ensuring that the compounds have the desired therapeutic effects without off-target activity .

Custom Peptide Development

Z-Ser-thr-ome is involved in custom peptide development, where it may be used to create specific peptide substrates tailored for particular kinases or research needs .

Quantitative Analysis

The compound is used in quantitative analysis within kinase assays to measure the concentration of kinase inhibitors and their efficacy in inhibiting kinase activity .

High-Throughput Screening

High-throughput screening is a process where Z-Ser-thr-ome can be applied to rapidly test thousands to millions of samples for biological activity against kinases, accelerating the drug discovery process .

作用机制

Target of Action

Z-Ser-Thr-OMe is a metalloprotease inhibitor . It primarily targets serine, threonine, and aspartic acid proteases , which are enzymes that catalyze the breakdown of proteins by hydrolyzing peptide bonds. These proteases play crucial roles in various biological processes, including digestion, immune response, cell cycle progression, and apoptosis.

Mode of Action

Z-Ser-Thr-OMe inhibits the proteolytic activity of serine, threonine, and aspartic acid proteases by binding to their active sites . This binding prevents these enzymes from interacting with their substrates, thereby inhibiting their ability to catalyze the breakdown of proteins.

Biochemical Pathways

The inhibition of serine, threonine, and aspartic acid proteases by Z-Ser-Thr-OMe can affect multiple biochemical pathways. For instance, these proteases are involved in the regulation of insulin signaling . By inhibiting these proteases, Z-Ser-Thr-OMe could potentially impact the insulin signaling pathway, which plays a crucial role in regulating glucose homeostasis .

Pharmacokinetics

The compound’s molecular weight (35436 g/mol) and its physical form as a white fine flowing powder could provide some insights into its potential bioavailability and pharmacokinetic properties.

Result of Action

The inhibition of serine, threonine, and aspartic acid proteases by Z-Ser-Thr-OMe can lead to a decrease in protein breakdown, potentially affecting various cellular processes. For example, it could impact neuronal insulin signaling, which is crucial for many neuronal processes .

Action Environment

The action, efficacy, and stability of Z-Ser-Thr-OMe could be influenced by various environmental factors. For instance, the compound’s storage temperature (0 - 8°C) suggests that it may be sensitive to temperature changes. Furthermore, the compound’s stability and efficacy could also be affected by factors such as pH, presence of other compounds, and specific conditions within the biological environment.

安全和危害

属性

IUPAC Name |

methyl (2S,3R)-3-hydroxy-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O7/c1-10(20)13(15(22)24-2)18-14(21)12(8-19)17-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,23)(H,18,21)/t10-,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMKCRHIRFPGAE-WXHSDQCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1390740.png)